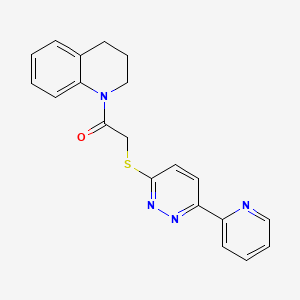![molecular formula C10H9NO3 B14141997 4-[(1E)-3-Amino-3-oxo-1-propen-1-yl]benzoic acid CAS No. 130973-07-8](/img/structure/B14141997.png)
4-[(1E)-3-Amino-3-oxo-1-propen-1-yl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1E)-3-Amino-3-oxo-1-propen-1-yl]benzoic acid is an organic compound with a molecular formula of C10H9NO3 This compound is characterized by the presence of an amino group, a carbonyl group, and a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-3-Amino-3-oxo-1-propen-1-yl]benzoic acid typically involves the reaction of 4-aminobenzoic acid with acrolein under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(1E)-3-Amino-3-oxo-1-propen-1-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzoic acid derivatives.
Applications De Recherche Scientifique
4-[(1E)-3-Amino-3-oxo-1-propen-1-yl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-[(1E)-3-Amino-3-oxo-1-propen-1-yl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(1E)-3-(2-Hydroxyphenyl)-3-oxo-1-propenyl]amino}benzoic acid
- 4-[(1E)-3-(4-Bromophenyl)-3-oxo-1-propen-1-yl]benzoic acid
- 4-[(1E)-3-Oxo-3-phenyl-1-propen-1-yl]amino}benzoic acid
Uniqueness
4-[(1E)-3-Amino-3-oxo-1-propen-1-yl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its amino group allows for nucleophilic substitution reactions, while the carbonyl group is susceptible to both oxidation and reduction. This versatility makes it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
130973-07-8 |
|---|---|
Formule moléculaire |
C10H9NO3 |
Poids moléculaire |
191.18 g/mol |
Nom IUPAC |
4-[(E)-3-amino-3-oxoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C10H9NO3/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-6H,(H2,11,12)(H,13,14)/b6-3+ |
Clé InChI |
ULNSZQPQRBGYOZ-ZZXKWVIFSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C(=O)N)C(=O)O |
SMILES canonique |
C1=CC(=CC=C1C=CC(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(E)-phenyldiazenyl]phenyl}tetrahydrofuran-2-carboxamide](/img/structure/B14141923.png)

![5-[2-(3,4,5-Trimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14141931.png)
![1-tert-butyl-4-[(E)-4-phenoxybut-2-enyl]sulfonylbenzene](/img/structure/B14141935.png)

![[4-[2-(4-Propylphenyl)ethynyl]phenyl] prop-2-enoate](/img/structure/B14141958.png)



![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B14141970.png)
![4-(4-Chlorophenyl)-2-[5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole](/img/structure/B14141974.png)
![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-nitrobenzamide](/img/structure/B14141987.png)
![1h-Indole-7-carboxylic acid,[1,2-dihydro-2-oxo-1-(phenylmethyl)-3h-indol-3-ylidene]hydrazide](/img/structure/B14141993.png)
